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A detailed analysis for researchers and drug development professionals of two prominent TNF-

α converting enzyme inhibitors, BMS-561392 and TMI-005 (Apratastat), covering their

biochemical potency, selectivity, and clinical trajectories.

This guide provides a comprehensive, data-driven comparison of BMS-561392 and TMI-005,

two small molecule inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also

known as ADAM17. Both compounds were developed with the aim of treating inflammatory

diseases by blocking the release of soluble TNF-α, a key mediator of inflammation. This

document summarizes their performance based on available experimental data, outlines

detailed experimental protocols for their evaluation, and visualizes key pathways and

workflows.

Executive Summary
BMS-561392 emerged as a highly potent and selective TACE inhibitor, demonstrating

significantly greater in vitro activity compared to TMI-005. In contrast, TMI-005 (apratastat) was

characterized as a dual inhibitor of TACE and various Matrix Metalloproteinases (MMPs),

exhibiting a broader spectrum of activity. While both compounds showed promise in preclinical

models, their clinical development for rheumatoid arthritis was ultimately halted. TMI-005 was

discontinued due to a lack of efficacy in Phase II trials.[1][2] The development of BMS-561392

was also discontinued due to a combination of factors including toxicity and insufficient efficacy.

[2]
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Quantitative Data Presentation
The following tables summarize the key quantitative data for BMS-561392 and TMI-005,

highlighting the differences in their potency and selectivity.

Table 1: In Vitro Potency against TACE

Compound Target IC50 (nM) Assay Type

BMS-561392 TACE 0.20 In vitro enzyme assay

TMI-005 (Apratastat) TACE 440 In vitro enzyme assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile

Compound Target IC50 (nM)
Selectivity vs.
TACE

BMS-561392

(predecessor

compound)

TACE 0.02 -

MMP-1 >4,949 >247,450-fold

MMP-2 3,333 166,650-fold

MMP-3 163 8,150-fold

MMP-8 795 39,750-fold

MMP-9 >2,128 >106,400-fold

MMP-13 16,083 804,150-fold

TMI-005 (Apratastat) TACE 440 -

MMPs
Broad-spectrum

inhibitor
Dual inhibitor
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Note: The selectivity data for BMS-561392 is for a closely related, potent predecessor

compound, indicating the high selectivity of this chemical series. TMI-005 is described as a

dual TACE/MMP inhibitor, with specific inhibitory activity against MMP-8 and MMP-13

mentioned in the literature.[2]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of

TACE inhibitors like BMS-561392 and TMI-005.

Protocol 1: Whole Blood Assay for TNF-α Inhibition
This assay measures the ability of a compound to inhibit the release of TNF-α in a

physiologically relevant ex vivo system.

Materials:

Freshly drawn human whole blood from healthy volunteers (anticoagulant: heparin).

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).

Test compounds (BMS-561392, TMI-005) dissolved in a suitable vehicle (e.g., DMSO).

Phosphate Buffered Saline (PBS).

Human TNF-α ELISA kit.

96-well cell culture plates.

CO2 incubator (37°C, 5% CO2).

Centrifuge.

Microplate reader.

Procedure:

Compound Preparation: Prepare a dilution series of the test compounds in the vehicle. The

final concentration of the vehicle in the assay should be kept constant (e.g., <0.5%).
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Blood Incubation: In a 96-well plate, add a small volume of the diluted test compounds.

Add fresh whole blood to each well.

Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

Stimulation: Prepare a working solution of LPS in PBS. Add the LPS solution to the wells to a

final concentration known to induce robust TNF-α production (e.g., 100 ng/mL). Include

vehicle-only and unstimulated controls.

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

Plasma Collection: Centrifuge the plates to pellet the blood cells.

Carefully collect the supernatant (plasma).

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a

human TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound

concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by

fitting the data to a dose-response curve.

Protocol 2: MMP Inhibition Assay (Fluorogenic
Substrate)
This assay determines the inhibitory activity of a compound against a specific matrix

metalloproteinase.

Materials:

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13).

Fluorogenic MMP substrate.

Assay buffer (specific to the MMP being tested).

Test compounds (BMS-561392, TMI-005) dissolved in a suitable vehicle.
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96-well black microplates.

Fluorescence microplate reader.

Procedure:

Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.

Enzyme Incubation: In a 96-well black microplate, add the recombinant human MMP enzyme

to each well.

Add the diluted test compounds to the wells. Include a vehicle-only control.

Incubate for a pre-determined time at 37°C to allow the compound to bind to the enzyme.

Reaction Initiation: Prepare the fluorogenic MMP substrate in the assay buffer. Add the

substrate solution to all wells to initiate the enzymatic reaction.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at

appropriate excitation and emission wavelengths over time using a fluorescence microplate

reader.

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each

concentration of the test compound.

Calculate the percentage of MMP inhibition relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration and fitting the data to a dose-response curve.

Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by these inhibitors and a

typical experimental workflow for their comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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